5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: is a fluorinated derivative of dihydroquinolinone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom at the 5-position of the quinolinone ring can significantly alter the compound’s chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Reduction: The quinoline derivative is then reduced to the corresponding dihydroquinoline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cyclization: The final step involves cyclization to form the quinolinone ring, which can be facilitated by acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further reduce the compound to tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Fluorine-substituted quinolinone derivatives.
Scientific Research Applications
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
5-Fluoro-3,4-dihydroquinolin-2(1H)-one: can be compared with other similar compounds, such as:
3,4-Dihydroquinolin-2(1H)-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-3,4-dihydroquinolin-2(1H)-one: The chlorine atom at the 5-position can lead to different reactivity and biological activity compared to the fluorine-substituted compound.
5-Bromo-3,4-dihydroquinolin-2(1H)-one: The bromine atom’s presence can also alter the compound’s properties, making it distinct from the fluorinated derivative.
The uniqueness of This compound lies in the specific effects of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated or differently halogenated counterparts.
Properties
IUPAC Name |
5-fluoro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFDWRKGYCKMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627963 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116434-95-8 | |
Record name | 5-Fluoro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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